2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)butan-1-one
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The compound also contains an ethoxymethyl group and a butanone group.Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Applications in Organic Chemistry : The compound is instrumental in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds. For instance, it's involved in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable intermediates for agrochemicals and medicinal compounds (Ghelfi et al., 2003).
- Role in Molecular Structure Studies : The compound's derivatives, like 3,7-dimethyl-2-[N-(4-methylpyridyl-2)-4-hydroxy-3-methyl-5-oxopyrrolen-3-yl]imidazo[1,2-a]pyridine, have been synthesized and structurally characterized using techniques like X-ray crystallography, shedding light on the structural aspects of these complex molecules (Guseinov et al., 2006).
Applications in Material Science and Chemistry
- Utility in Catalysis : The compound is used in creating catalysts for organic reactions. For instance, its seleno and thio derivatives have been explored as ligands in half-sandwich complexes with metals like Ru(II), Pd(II), and Pt(II). These complexes exhibit catalytic properties valuable for organic synthesis and other chemical processes (Singh et al., 2009).
- Role in Quantum Chemical Investigations : Quantum chemical calculations and DFT studies of the molecular properties of pyrrolidinones, including derivatives of the compound , provide insights into their electronic properties, molecular orbitals, and reactivity, crucial for designing materials and understanding chemical reactions (Bouklah et al., 2012).
Biological Applications and Pharmaceutical Research
- Potential in Drug Discovery and Pharmacology : The compound and its derivatives find applications in drug discovery and development. For instance, it's been used to synthesize compounds with antiarrhythmic and antihypertensive effects, indicating its potential in developing cardiovascular medications (Malawska et al., 2002).
- Inhibitor Development for Disease Treatment : Derivatives of the compound have been studied as selective enzyme inhibitors. For example, (S)-1-((S)-2-{[1-(4-Amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid was evaluated as an inhibitor with potential anti-inflammatory action, indicating its application in treating inflammatory diseases (Wannamaker et al., 2007).
Future Directions
The future directions of research on this compound could involve identifying new compounds and developing early warning systems to prevent their widespread use . Although some of the newly emerging cathinones are not widely used, they may become more popular in the future and could become a significant threat to health and life .
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving binding to a specific site on the target molecule .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives are generally well absorbed and distributed throughout the body . The metabolism and excretion would depend on the specific functional groups present in the compound.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound’s pyrrolidine ring structure may enhance its stability .
Properties
IUPAC Name |
2-chloro-1-[3-(ethoxymethyl)pyrrolidin-1-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-10(12)11(14)13-6-5-9(7-13)8-15-4-2/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMYDOWHMIEKHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)COCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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